molecular formula C27H32FN3O10 B1140766 Moxifloxacin Acyl-beta-D-glucuronide CAS No. 733002-61-4

Moxifloxacin Acyl-beta-D-glucuronide

Numéro de catalogue: B1140766
Numéro CAS: 733002-61-4
Poids moléculaire: 577.6 g/mol
Clé InChI: CAEIKPOEUGEJIR-XNYZSDPXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Moxifloxacin Acyl-beta-D-glucuronide involves the conjugation of Moxifloxacin with glucuronic acid. This reaction typically requires the presence of UDP-glucuronosyltransferase (UGT) enzymes, which facilitate the transfer of glucuronic acid to the Moxifloxacin molecule . The reaction conditions often include an aqueous environment with a suitable buffer to maintain the pH, and the reaction is usually carried out at physiological temperatures.

Industrial Production Methods

Industrial production of this compound follows similar principles as the synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .

Applications De Recherche Scientifique

Pharmacokinetics

The pharmacokinetics of moxifloxacin and its metabolites have been extensively studied. Key findings include:

  • Absorption and Distribution : Moxifloxacin is rapidly absorbed following oral administration, with peak plasma concentrations occurring within 1-2 hours. The volume of distribution indicates effective tissue penetration, essential for treating systemic infections .
  • Metabolism : The conversion to Moxifloxacin Acyl-beta-D-glucuronide occurs primarily in the liver, involving UDP-glucuronosyltransferases. This metabolite contributes to the drug's overall pharmacological effects and may influence its safety profile .
  • Excretion : The glucuronide conjugate is predominantly eliminated via renal pathways, making renal function a critical factor in dosing considerations .

Pharmacodynamics

Research has shown that this compound retains antibacterial activity. It demonstrates effectiveness against various bacterial strains under both aerobic and anaerobic conditions. In vitro studies indicate that the metabolite's efficacy is comparable to that of the parent compound, especially against resistant strains of bacteria like Streptococcus pneumoniae and Bacteroides fragilis .

Treatment of Infections

This compound plays a crucial role in treating:

  • Respiratory Infections : Effective against community-acquired pneumonia and acute exacerbations of chronic bronchitis.
  • Skin Infections : Utilized in complicated skin and soft tissue infections due to its broad-spectrum activity.
  • Intra-abdominal Infections : Demonstrates efficacy in polymicrobial infections common in abdominal surgeries .

Safety Profile

Clinical studies have highlighted potential adverse effects associated with moxifloxacin, including hepatotoxicity and skin reactions. The glucuronide metabolite's role in these effects is an area of ongoing research, as it may influence the drug’s safety profile by modulating systemic exposure .

Case Study 1: Efficacy Against Resistant Strains

A clinical trial demonstrated that patients with pneumonia caused by multidrug-resistant Streptococcus pneumoniae responded favorably to treatment with moxifloxacin, with significant reductions in bacterial load observed within 48 hours of therapy initiation.

Case Study 2: Renal Impairment Considerations

A study involving patients with impaired renal function showed that while moxifloxacin's pharmacokinetics were altered, the presence of this compound did not significantly affect therapeutic outcomes or safety profiles when appropriate dose adjustments were made .

Activité Biologique

Moxifloxacin Acyl-beta-D-glucuronide is a significant metabolite of the fluoroquinolone antibiotic moxifloxacin, known for its broad-spectrum antibacterial activity. This article delves into the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, pharmacokinetics, and potential therapeutic applications.

This compound exerts its biological effects primarily through the inhibition of bacterial topoisomerases II and IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, moxifloxacin disrupts the bacterial cell cycle, leading to cell death.

Key Actions:

  • Topoisomerase Inhibition: Prevents DNA supercoiling and replication.
  • Bactericidal Effect: Results in bacterial cell death through disruption of essential cellular processes.

The compound is formed through the conjugation of moxifloxacin with glucuronic acid via UDP-glucuronosyltransferase (UGT) enzymes. This process is vital for drug metabolism and detoxification in the liver.

Biochemical Characteristics:

  • Formation: Conjugation with glucuronic acid.
  • Stability: Exhibits complex degradation pathways involving hydrolysis and transacylation.

3. Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that this metabolite has a lower plasma protein binding affinity compared to its parent compound, moxifloxacin.

Pharmacokinetic Parameters:

ParameterValue
Bioavailability86% (after oral administration)
Excretion>96% of dose recovered in urine and feces
Plasma Protein BindingM1 (90%), M2 (5%)

4. Cellular Effects

Research indicates that this compound may have multifaceted cellular effects, including potential toxicity associated with carboxylic acid-containing drugs. The rate of degradation is linked to protein adduct formation, which may have implications for drug safety profiles.

Toxicological Insights:

  • Protein Adduct Formation: Associated with toxicity.
  • Degradation Pathways: Hydrolysis and transacylation can lead to various products affecting cellular functions.

5. Metabolic Pathways

Moxifloxacin undergoes extensive metabolism in the liver, primarily through glucuronidation. This metabolic pathway plays a crucial role in the detoxification and elimination of the drug from the body.

Metabolic Pathway Overview:

  • Main Enzyme: UDP-glucuronosyltransferase (UGT).
  • Metabolites: Includes M1 (sulpho-compound) and M2 (acyl-glucuronide).

6. Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • A study on pharmacokinetics demonstrated that after a single dose of moxifloxacin, both M1 and M2 metabolites were characterized in healthy volunteers, showing significant recovery in urine and feces .
  • Another research highlighted the stability issues related to acyl glucuronides, noting that while these compounds are readily available from commercial sources, they exhibit non-specific effects due to acyl migration .

7. Therapeutic Applications

Given its properties, this compound holds potential applications in both clinical and research settings:

  • Clinical Use: Understanding its pharmacokinetics aids in optimizing dosing regimens for moxifloxacin.
  • Research Applications: Used to study drug metabolism and enzyme interactions critical for developing safer pharmaceuticals.

Propriétés

Numéro CAS

733002-61-4

Formule moléculaire

C27H32FN3O10

Poids moléculaire

577.6 g/mol

Nom IUPAC

(2S,3S,4S,5R,6S)-6-[7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H32FN3O10/c1-39-23-17-13(7-15(28)18(23)30-8-11-3-2-6-29-16(11)10-30)19(32)14(9-31(17)12-4-5-12)26(38)41-27-22(35)20(33)21(34)24(40-27)25(36)37/h7,9,11-12,16,20-22,24,27,29,33-35H,2-6,8,10H2,1H3,(H,36,37)/t11-,16+,20-,21-,22+,24-,27-/m0/s1

Clé InChI

CAEIKPOEUGEJIR-XNYZSDPXSA-N

SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O

SMILES isomérique

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O

SMILES canonique

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O

Synonymes

1-[1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylate] β-D-Glucopyranuronic Acid; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.